
Cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate: is an organometallic compound with the chemical formula C10H10CoF6P cobaltocenium hexafluorophosphate . This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. It is commonly used as a catalyst and in various chemical reactions due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from Cobaltocene: Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate can be synthesized by oxidizing cobaltocene with an oxidizing agent such as ferric chloride (FeCl3) in the presence of hexafluorophosphoric acid (HPF6).
Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)cobalt(III) hexafluorophosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. The processes involve stringent control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced back to cobaltocene under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride (FeCl3), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, dichloromethane, and other organic solvents.
Major Products:
Oxidation Products: Various cobalt complexes depending on the oxidizing agent used.
Reduction Products: Cobaltocene and other cobalt-containing compounds.
Substitution Products: New organometallic complexes with different ligands
Aplicaciones Científicas De Investigación
Chemistry:
Electrode Modification: Reactant for modifying organometallic electrode surfaces through cathodic reduction.
Biology and Medicine:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industry:
Mecanismo De Acción
The mechanism by which bis(cyclopentadienyl)cobalt(III) hexafluorophosphate exerts its effects involves its ability to act as an electron donor or acceptor. This property allows it to participate in redox reactions, facilitating electron transfer processes. The compound can interact with various molecular targets, including organic molecules and metal complexes, through coordination and electron transfer .
Comparación Con Compuestos Similares
Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate: Similar structure but with methyl groups on the cyclopentadienyl rings.
Bis(cyclopentadienyl)nickel(II): Contains nickel instead of cobalt.
Ferrocenium tetrafluoroborate: Contains iron instead of cobalt and uses tetrafluoroborate as the counterion.
Uniqueness: Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Its use as a cocatalyst in the Heck reaction and its role in electrode modification highlight its versatility and importance in both academic and industrial research .
Propiedades
Fórmula molecular |
C10H10CoF6P |
|---|---|
Peso molecular |
334.08 g/mol |
Nombre IUPAC |
cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-3H,4H2;;/q2*-1;+3;-1 |
Clave InChI |
XQWPTSIDGQMDRT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


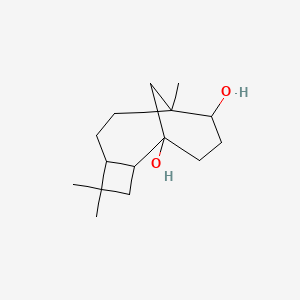
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)

![2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide](/img/structure/B13401639.png)
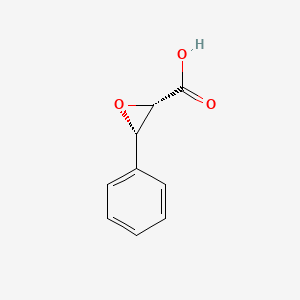
![5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole](/img/structure/B13401652.png)
![6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401656.png)
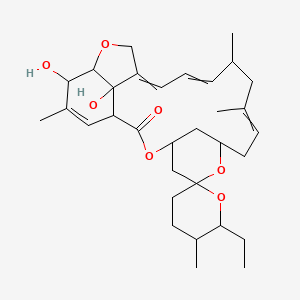
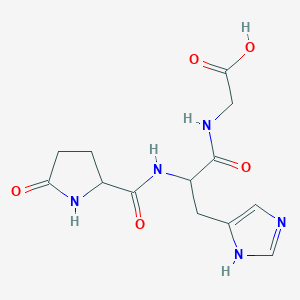
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
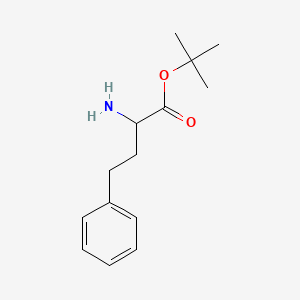
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
